molecular formula C8H3F3O3 B13421027 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione CAS No. 273223-72-6

2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B13421027
CAS No.: 273223-72-6
M. Wt: 204.10 g/mol
InChI Key: HPBVRLZRPNPZLC-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a cyclohexa-2,5-diene-1,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, it can inhibit key enzymes involved in cellular processes, thereby affecting cell viability and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties, such as increased electron-withdrawing capability and enhanced stability. These properties make it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

273223-72-6

Molecular Formula

C8H3F3O3

Molecular Weight

204.10 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H3F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3H

InChI Key

HPBVRLZRPNPZLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC1=O)C(=O)C(F)(F)F

Origin of Product

United States

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